molecular formula C10H10N4O2 B11885727 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Katalognummer: B11885727
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: RAHOGXVWPJDHGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with pyrimidine precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the reactions and purifications.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine-pyrimidine diones, while substitution reactions could produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2 by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This makes it a promising candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione apart is its specific combination of pyridine and pyrimidine rings, which provides a unique scaffold for drug development

Eigenschaften

Molekularformel

C10H10N4O2

Molekulargewicht

218.21 g/mol

IUPAC-Name

6-[amino(pyridin-3-yl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c11-9(6-2-1-3-12-5-6)7-4-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16)

InChI-Schlüssel

RAHOGXVWPJDHGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(C2=CC(=O)NC(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.